molecular formula C13H16BNO4 B6603919 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 2377991-28-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B6603919
CAS No.: 2377991-28-9
M. Wt: 261.08 g/mol
InChI Key: WYRADXFMHDRZBL-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a chemical compound with a complex structure that includes a benzo[d]oxazol-2(3H)-one core and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the reaction of benzo[d]oxazol-2(3H)-one with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzo[d]oxazol-2(3H)-one derivatives .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one apart from these similar compounds is its unique combination of the benzo[d]oxazol-2(3H)-one core with the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H19BNO2
  • Molecular Weight : 233.12 g/mol
  • IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

This compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biomolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

Case Study: In Vitro Antiproliferative Effects

A notable study evaluated the antiproliferative effects of the compound against several cancer cell lines. The results indicated that:

Cell LineIC50 (µM)
HeLa (Cervical carcinoma)0.45
MCF-7 (Breast carcinoma)0.78
A549 (Lung carcinoma)1.02

These findings suggest that the compound exhibits significant cytotoxicity against various cancer types, with lower IC50 values indicating higher potency.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with the microtubule network within cells. In silico docking studies revealed that it binds effectively to the β-tubulin subunit, forming hydrogen bonds that stabilize the complex and prevent normal microtubule dynamics.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into antimicrobial activity have shown that the compound possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential applications in developing new antibacterial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The incorporation of the dioxaborolane moiety is crucial for enhancing biological activity and stability.

Synthetic Route Overview:

  • Formation of Dioxaborolane : The initial step involves the reaction of boronic acid derivatives with diols.
  • Coupling Reaction : The dioxaborolane is then coupled with benzo[d]oxazol-2(3H)-one using palladium-catalyzed cross-coupling techniques.
  • Purification : The final product is purified using column chromatography.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRADXFMHDRZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.